Benzenamine, N-ethyl-3-methyl-N-pentyl-

Lipophilicity Dye uptake QSAR

Benzenamine, N-ethyl-3-methyl-N-pentyl- (CAS 93069-10-4), systematically named N-ethyl-3-methyl-N-pentylaniline, is a tertiary aromatic amine with the molecular formula C14H23N and a molecular weight of 205.34 g/mol. It belongs to the N,N-dialkylaniline class, characterized by an asymmetric N-substitution pattern comprising one ethyl and one pentyl group on the nitrogen atom, plus a methyl substituent at the meta position of the phenyl ring.

Molecular Formula C14H23N
Molecular Weight 205.34 g/mol
CAS No. 93069-10-4
Cat. No. B14350494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenamine, N-ethyl-3-methyl-N-pentyl-
CAS93069-10-4
Molecular FormulaC14H23N
Molecular Weight205.34 g/mol
Structural Identifiers
SMILESCCCCCN(CC)C1=CC=CC(=C1)C
InChIInChI=1S/C14H23N/c1-4-6-7-11-15(5-2)14-10-8-9-13(3)12-14/h8-10,12H,4-7,11H2,1-3H3
InChIKeyXBTAGSMWJBGXOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzenamine, N-ethyl-3-methyl-N-pentyl- (CAS 93069-10-4): A Differentiated Tertiary Aromatic Amine for Dye Intermediate and Organic Synthesis Procurement


Benzenamine, N-ethyl-3-methyl-N-pentyl- (CAS 93069-10-4), systematically named N-ethyl-3-methyl-N-pentylaniline, is a tertiary aromatic amine with the molecular formula C14H23N and a molecular weight of 205.34 g/mol [1]. It belongs to the N,N-dialkylaniline class, characterized by an asymmetric N-substitution pattern comprising one ethyl and one pentyl group on the nitrogen atom, plus a methyl substituent at the meta position of the phenyl ring . This compound is cataloged under DTXSID10423685 in the EPA DSSTox database and is primarily employed as a chemical intermediate in the synthesis of dyes, pigments, and specialty organic compounds . Its unique substitution architecture distinguishes it from symmetric dialkylaniline analogs and influences its reactivity in electrophilic coupling reactions central to azo dye manufacturing.

Why Generic In-Class Substitution of N-ethyl-3-methyl-N-pentylaniline Risks Performance Gaps in Dye Synthesis and Material Science


Although several N,N-dialkylanilines share the identical molecular formula C14H23N (e.g., N,N-dibutylaniline), their interchangeability in precision organic synthesis is precluded by distinct physicochemical and steric-electronic profiles . The asymmetric N-ethyl/N-pentyl combination in the target compound generates a unique electron density distribution at the nitrogen lone pair, directly affecting its nucleophilicity and coupling efficiency with diazonium salts in azo dye formation [1]. Class-level studies demonstrate that N-alkyl substituent identity dramatically influences disperse dye exhaustion on polyester, with dye uptake varying from 85.5% to 98.0% solely as a function of N-substituent change . Consequently, substituting a symmetric N,N-dibutyl or N,N-diethyl analog without re-optimizing reaction conditions can lead to altered dye shade, reduced fastness properties, or failed coupling stoichiometry. The quantitative evidence below establishes where this compound's specific substitution pattern creates measurable differentiation that impacts both synthetic outcome and final product performance.

Quantitative Evidence Guide: Differentiating N-ethyl-3-methyl-N-pentylaniline from Closest Analogs for Scientific Selection


Asymmetric N-Alkyl Substitution Drives Differentiated Lipophilicity Relative to Symmetric C14H23N Isomers

The target compound exhibits a computed XLogP of 4.6, reflecting its asymmetric N-ethyl/N-pentyl architecture . Its closest symmetric isomer, N,N-dibutylaniline (CAS 613-29-6), is predicted to have a comparable XLogP but differs in steric bulk distribution around the nitrogen center . The larger analog N,N-dipentylaniline (CAS 6249-76-9) displays a significantly higher computed XLogP of 5.6, making it overly lipophilic for certain disperse dye applications where balanced dye-fiber affinity is critical [1]. This 1.0 log unit difference corresponds to a ~10-fold difference in partition coefficient, directly impacting dye solubility, aggregation behavior, and exhaustion rate in hydrophobic fiber dyeing systems.

Lipophilicity Dye uptake QSAR

Enhanced Conformational Flexibility from Rotatable Bond Count Differentiates from Lower-Molecular-Weight m-Toluidine Analogs

The target compound possesses 6 rotatable bonds, as computed from its SMILES structure . This value is significantly higher than N,N-diethyl-m-toluidine (CAS 91-67-8; C11H17N, MW 163.26), which has only 4 rotatable bonds [1], and N,N-dimethyl-m-toluidine (CAS 121-72-2; C9H13N, MW 135.21) with approximately 2 rotatable bonds. The 6 rotatable bonds arise from the ethyl C-N, pentyl C-N, and four C-C bonds within the pentyl chain, endowing the molecule with greater conformational entropy . Class-level studies on N,N-dialkylanilines reveal that conformational mobility directly influences intermolecular packing, solubility in amorphous polymer matrices (e.g., polyester fibers), and the entropy of dye-fiber binding [2].

Conformational flexibility Molecular recognition Dye substantivity

N-Ethyl Basicity Enhancement Differentiates Coupling Reactivity from N-Methyl and Secondary Amine Analogs

Potentiometric titration studies in nitrobenzene solvent established the relative basicity order for N-substituted anilines as: PhNEt2 > PhNMe2 > PhNHEt > PhNHMe > PhNH2 [1]. N-Ethyl-substituted anilines are measurably more basic than their N-methyl counterparts due to reduced steric inhibition of resonance in the free base form [2]. As a tertiary amine with an N-ethyl substituent, the target compound is expected to exhibit enhanced basicity and nucleophilicity relative to N,N-dimethyl-m-toluidine (CAS 121-72-2) and the secondary amine precursor N-ethyl-m-toluidine (CAS 102-27-2). This elevated basicity translates to faster coupling kinetics with diazonium salts in azo dye synthesis, a critical parameter for industrial process efficiency and yield optimization.

Basicity Nucleophilicity Azo coupling

Differentiated Physical Property Profile Versus Same-Formula N,N-Dibutylaniline Enables Alternative Process Windows

N,N-Dibutylaniline (CAS 613-29-6), the symmetric C14H23N isomer, exhibits a boiling point of 269–275 °C (at 760 mmHg) and density of 0.906 g/mL . While experimentally measured boiling point data for the target compound are not publicly available, its structural asymmetry (ethyl vs. pentyl chains) and the presence of a meta-methyl group on the ring are expected to alter intermolecular van der Waals interactions, resulting in a distinct boiling point and vapor pressure curve relative to N,N-dibutylaniline . Supplier listings indicate a boiling range of approximately 257–265 °C at atmospheric pressure for the target compound, suggesting a lower boiling point than N,N-dibutylaniline by an estimated 5–20 °C [1]. A lower boiling point can reduce energy costs for vacuum distillation purification and lower thermal stress on the product during manufacturing.

Boiling point Process engineering Distillation

Meta-Methyl Ring Substitution Directs Electrophilic Reactivity Orthogonally to Unsubstituted Dialkylaniline Scaffolds

The 3-methyl group on the phenyl ring of the target compound is a moderate electron-donating substituent that activates the ring toward electrophilic aromatic substitution and directs incoming electrophiles predominantly to the ortho positions (C-2 and C-4) . In contrast, unsubstituted N,N-dialkylanilines such as N,N-dibutylaniline (CAS 613-29-6) and N,N-dipentylaniline (CAS 6249-76-9) lack this ring-activating methyl group, resulting in lower ortho/para selectivity and reduced overall reactivity in electrophilic halogenation, nitration, or sulfonation reactions [1]. This regioselective activation is critical when the compound serves as a precursor for further functionalized dye intermediates, where the position of subsequent substituents determines the final dye's absorption maximum, molar extinction coefficient, and fastness properties .

Electrophilic aromatic substitution Regioselectivity Dye precursor

N-Ethyl Substituent Confers Superior Dye Fastness Compared to N-Cyanoethyl in Disperse Dye Systems

A systematic structure-property study on azo disperse dyes in a decamethylcyclopentasiloxane (D5) waterless dyeing system demonstrated that dyes bearing an N-ethyl substituent on the coupling component exhibit better washing fastness and rubbing fastness compared to those containing an N-cyanoethyl group . In the same study, dye exhaustion varied from 85.5% (N-ethyl) to 98.0% (N-acetoxyethyl) depending on the N-substituent, confirming that N-alkyl chain identity is a primary determinant of dyeing performance . While the target compound (N-ethyl, N-pentyl) was not tested directly, the N-ethyl group it carries is directly implicated in fastness-enhancing behavior, and the N-pentyl chain can be rationally expected to further modulate solubility and fiber affinity relative to the N-ethyl-only benchmark.

Dye fastness Polyester dyeing Structure-property relationship

Target Application Scenarios for N-ethyl-3-methyl-N-pentylaniline Based on Quantified Differentiation Evidence


Azo Disperse Dye Coupling Component for Polyester Fibers Requiring High Wash Fastness

Based on class-level evidence that N-ethyl substituents confer superior washing and rubbing fastness compared to N-cyanoethyl alternatives , and supported by the target compound's XLogP of 4.6 which balances fiber affinity with dispersibility , this compound is optimally positioned as a coupling component in monoazo disperse dye synthesis for polyester. Dye manufacturers seeking to formulate high-fastness red to violet disperse dyes can leverage the meta-methyl ring activation for predictable ortho-coupling regioselectivity . The N-pentyl chain provides additional hydrophobic character for polyester substantivity without the excessive lipophilicity (XLogP 5.6) of N,N-dipentylaniline derivatives that may compromise dispersion stability.

Precursor for Functionalized Dye Intermediates Requiring Regioselective Ring Functionalization

The 3-methyl substituent on the phenyl ring provides predictable ortho/para directing effects in electrophilic aromatic substitution, enabling selective nitration, halogenation, or sulfonation at the activated positions prior to azo coupling . This contrasts with unsubstituted N,N-dibutylaniline (CAS 613-29-6), which lacks this built-in directing group. Synthetic chemists can exploit the lower boiling point of the target compound (estimated 257–265 °C) relative to N,N-dibutylaniline (269–275 °C) for more energy-efficient vacuum distillation purification of intermediates [1], reducing thermal degradation and improving overall yield in multi-step synthetic sequences.

Solvent and Disperse Dyes for Waterless Dyeing Systems (D5 Medium)

The 2021 study by Yu et al. demonstrated that N-ethyl-containing disperse dyes achieve 85.5% exhaustion in D5 waterless dyeing media and exhibit better fastness than N-cyanoethyl-modified dyes . The target compound's 6 rotatable bonds may further enhance solubility in the non-polar D5 medium by increasing conformational entropy, potentially improving dye diffusion into polyester fibers. This application scenario is particularly relevant for textile manufacturers transitioning to waterless dyeing technologies to meet environmental regulations, where dye intermediate selection directly impacts process efficiency and final product quality.

Research Tool for Structure-Activity Relationship (SAR) Studies on N-Alkyl Aniline Basicity and Coupling Kinetics

The well-established basicity order of N-alkyl anilines (PhNEt2 > PhNMe2 > PhNHEt > PhNHMe > PhNH2) [2] provides a framework for using the target compound as a probe in mechanistic studies of azo coupling kinetics. Its asymmetric N-ethyl/N-pentyl substitution creates a unique electronic environment at the nitrogen lone pair that is distinct from both symmetric dialkylanilines (N,N-dibutyl, N,N-dipentyl) and smaller tertiary amines (N,N-diethyl-m-toluidine). Researchers investigating the relationship between amine basicity, steric hindrance, and coupling rate constants can employ this compound to expand SAR datasets beyond commercially common aniline derivatives.

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